3-(dimethylamino)propane-1-sulfonamide hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)propane-1-sulfonamide hydrochloride typically involves the reaction of 3-(dimethylamino)propylamine with a sulfonyl chloride derivative under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product. The compound is then isolated and purified using techniques such as distillation, crystallization, and filtration .
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)propane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
3-(dimethylamino)propane-1-sulfonamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(dimethylamino)propane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(dimethylamino)propylamine: A related compound used in the synthesis of surfactants and other chemicals.
N,N-dimethyl-1,3-propanediamine: Another similar compound with applications in organic synthesis and industrial processes.
Uniqueness
3-(dimethylamino)propane-1-sulfonamide hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its sulfonamide group, in particular, makes it valuable for certain synthetic and research applications that other similar compounds may not be suitable for .
Properties
CAS No. |
2680533-75-7 |
---|---|
Molecular Formula |
C5H15ClN2O2S |
Molecular Weight |
202.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.